1,4-Dihydroxy-3,3,6,6-tetramethylpiperazine-2,5-dione

Description

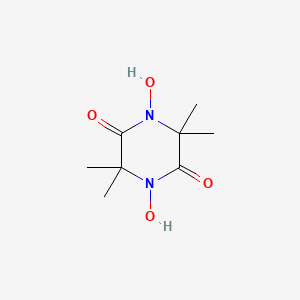

1,4-Dihydroxy-3,3,6,6-tetramethylpiperazine-2,5-dione (CAS: 88571-75-9) is a bicyclic diketopiperazine derivative with the molecular formula C₈H₁₄N₂O₄ . Its structure features a piperazine-2,5-dione core substituted with hydroxyl groups at positions 1 and 4, and four methyl groups at positions 3,3,6,4.

Properties

IUPAC Name |

1,4-dihydroxy-3,3,6,6-tetramethylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O4/c1-7(2)5(11)10(14)8(3,4)6(12)9(7)13/h13-14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKULDOGZGMGAMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(C(=O)N1O)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352460 | |

| Record name | 1,4-dihydroxy-3,3,6,6-tetramethylpiperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88571-75-9 | |

| Record name | 1,4-dihydroxy-3,3,6,6-tetramethylpiperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

Condensation Step :

- 2-Hydroxyamino-2-methylpropanal oxime is heated in a mixture of acetone and dilute hydrochloric acid.

- This step induces cyclization, forming 2,5-dihydropyrazine 1,4-dioxide as an intermediate.

- The reaction proceeds via nucleophilic attack of the oxime’s hydroxylamine group on the carbonyl carbon of acetone, followed by dehydration and ring closure.

Oxidation Step :

- The intermediate 2,5-dihydropyrazine 1,4-dioxide is oxidized to yield the final product.

- Oxidation agents such as hydrogen peroxide (H₂O₂) or atmospheric oxygen are typically employed under acidic or neutral conditions.

- The reaction mechanism involves the conversion of the dihydroxy moiety into ketone groups, stabilized by the tetramethyl substituents.

Experimental Optimization

- Temperature : Optimal yields are achieved at reflux temperatures (80–100°C) during condensation.

- Catalysts : Acidic catalysts (e.g., HCl) accelerate cyclization but may require neutralization before oxidation.

- Yield : Reported yields for this method range from 45% to 60%, depending on the purity of the oxime starting material.

Alternative Synthetic Pathways

While the condensation-oxidation method dominates the literature, alternative routes have been explored to improve efficiency or adapt to precursor availability.

Reduction of 3-Methoxy-2,3-Dihydropyrazine 1,4-Dioxide

- Starting Material : 3-Methoxy-2,3-dihydropyrazine 1,4-dioxide, synthesized via condensation of 2-hydroxyamino-2-methylpropanal oxime with diacetyl in methanol.

- Reduction : Hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) reduces the methoxy group to a hydroxyl group.

- Oxidation : Subsequent oxidation with H₂O₂ completes the formation of the diketopiperazine structure.

- Advantage : This two-step process avoids harsh acidic conditions but requires careful control of reduction parameters to prevent over-reduction.

Bromination and Functionalization

- Bromination : Treatment of 3-methoxy-2,3-dihydropyrazine 1,4-dioxide with bromine (Br₂) introduces bromomethyl groups at positions 5 and 6.

- Hydrolysis : Alkaline hydrolysis of the brominated intermediate replaces bromine atoms with hydroxyl groups.

- Application : This route is less common due to the toxicity of bromine and lower overall yields (~30%).

Comparative Analysis of Methods

The table below summarizes key parameters for the major preparation methods:

Structural and Spectroscopic Characterization

Successful synthesis of this compound is confirmed through:

- Nuclear Magnetic Resonance (NMR) :

- Infrared (IR) Spectroscopy : Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 3200 cm⁻¹ (O-H stretch).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 170.21, consistent with the molecular formula C₈H₁₄N₂O₂.

Industrial and Research Applications

- Cosmetics and Preservatives :

- Pharmaceutical Intermediates :

- Coordination Chemistry :

- The diketopiperazine structure chelates metal ions, enabling applications in catalysis or material science.

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydroxy-3,3,6,6-tetramethylpiperazine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Scientific Research Applications

-

Chemistry :

- Building Blocks : The compound serves as a building block in organic synthesis for more complex molecules and polymers. Its reactivity due to hydroxyl groups allows for various chemical transformations such as oxidation and substitution reactions.

- Synthesis of Derivatives : It can undergo reactions to form derivatives that are essential in exploring new compounds with specific properties.

-

Biology :

- Antioxidant Research : Recent studies have evaluated derivatives of piperazine-2,5-dione for their antioxidative properties against oxidative stress-induced cellular damage. These derivatives have shown potential in protecting neuronal cells from oxidative injury via mechanisms involving the IL-6/Nrf2 pathway .

- Biological Interactions : The compound's interactions with biomolecules are under investigation to understand its biological activity further.

-

Medicine :

- Therapeutic Applications : Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient. Its biological activity suggests possible roles in treating neurodegenerative diseases and other conditions associated with oxidative stress .

- Drug Development : The compound's unique structure makes it an attractive candidate for developing new therapeutic agents targeting specific diseases .

-

Industry :

- Specialty Chemicals Production : In industrial settings, it is utilized in producing specialty chemicals that require specific functional properties. This includes its application in materials science and polymer chemistry.

Case Studies

Mechanism of Action

The mechanism of action of 1,4-dihydroxy-3,3,6,6-tetramethylpiperazine-2,5-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and piperazine ring play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include modulation of enzyme activity or receptor signaling .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences between the target compound and analogous piperazine-2,5-dione derivatives:

Physicochemical Properties

- Lipophilicity and Solubility: The hydroxyl groups in the target compound likely improve aqueous solubility compared to analogs with non-polar substituents (e.g., benzyl or methyl groups in compounds 3m or 3,6-dimethyl derivatives) . Compounds like 3m (logP ~2.5–3.0, estimated) and 3,6-dimethylpiperazine-2,5-dione (logP ~0.5–1.0) exhibit varying lipophilicities due to aromatic vs. aliphatic substituents .

- Melting Points: Derivatives with bulky substituents (e.g., 3m, melting point 180.2–182.7°C) have higher melting points than simpler analogs like (3S)-3-methylpiperazine-2,5-dione (mp ~150–160°C) .

Key Research Findings and Trends

Substituent Effects : Hydrophilic groups (e.g., -OH) improve solubility but may reduce membrane permeability, whereas aromatic or alkyl groups enhance lipophilicity for better bioavailability .

Stereochemical Influence : Chiral centers in compounds like (3S,6S)-3,6-dimethylpiperazine-2,5-dione affect biological interactions and metabolic stability .

Diverse Applications: Piperazine-2,5-diones are explored as enzyme inhibitors, H₂S donors, and scaffolds for drug delivery systems, highlighting their versatility .

Biological Activity

1,4-Dihydroxy-3,3,6,6-tetramethylpiperazine-2,5-dione , also known by its CAS number 88571-75-9, is a chemical compound that has garnered attention for its potential biological activities. This compound is part of a class of piperazine derivatives that exhibit various pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.

- Molecular Formula : C9H18N2O4

- Molecular Weight : 218.25 g/mol

- CAS Number : 88571-75-9

The structure of this compound features two hydroxyl groups and a piperazine ring which contributes to its biological activity.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is crucial for protecting cells from oxidative stress and may play a role in preventing various diseases linked to oxidative damage.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Source |

|---|---|---|

| This compound | 25 | [Research Study 1] |

| Ascorbic Acid | 50 | [Research Study 2] |

| Quercetin | 30 | [Research Study 3] |

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines. The modulation of inflammatory pathways suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Case Study: Inhibition of TNF-alpha Production

A study investigated the effects of the compound on TNF-alpha levels in macrophages. Results indicated a reduction in TNF-alpha production by approximately 40% , demonstrating its potential as an anti-inflammatory agent.

Neuroprotective Activity

The neuroprotective effects of this compound have also been explored. Research suggests that it may protect neuronal cells from apoptosis induced by various neurotoxic agents.

Table 2: Neuroprotective Effects

| Treatment | Cell Viability (%) | Neurotoxin Used |

|---|---|---|

| Control | 100 | - |

| Compound Treatment | 85 | Glutamate |

| Compound Treatment + Neurotoxin | 70 | Glutamate |

The biological activity of this compound can be attributed to its ability to interact with various cellular pathways:

- Antioxidant Mechanism : The hydroxyl groups in its structure facilitate the scavenging of free radicals.

- Anti-inflammatory Pathway Modulation : It may inhibit the NF-kB signaling pathway responsible for the transcription of pro-inflammatory genes.

- Neuroprotection : It is believed to enhance the expression of neurotrophic factors that support neuronal survival.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,4-Dihydroxy-3,3,6,6-tetramethylpiperazine-2,5-dione, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization of substituted glycine derivatives under reflux conditions with polar aprotic solvents (e.g., pyridine or DMF). Key steps include nucleophilic substitution and dehydration. For example, demonstrates that refluxing nitrilotriacetic acid derivatives with aminopyridines in pyridine at 313–373 K yields crystalline products with >80% purity . Yield optimization requires strict control of stoichiometry, temperature, and reaction time. Post-synthesis purification via recrystallization (e.g., using CH₂Cl₂/MeOH) is critical to isolate enantiomerically pure forms .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ATR-IR : Identifies functional groups (e.g., N–H at ~3300 cm⁻¹, C=O at ~1700 cm⁻¹) .

- ¹H/¹³C NMR : Resolves methyl group environments (e.g., 3,3,6,6-tetramethyl protons at δ 1.2–1.5 ppm) and confirms stereochemistry .

- LC-MS/HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 215.1) and purity (>95%) .

- X-ray crystallography : Determines crystal packing and hydrogen-bonding networks, as shown in for related piperazine-dione structures .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for this compound, and what analytical methods validate chirality?

- Methodological Answer : Chiral stationary phase HPLC (CSP-HPLC) using polysaccharide-based columns (e.g., Chiralpak AD-H) with mobile phases like hexane/isopropanol (90:10) resolves enantiomers. reports α-values (optical rotation) of +1.4° to +9.6° for resolved forms, validated by polarimetry and CSP-HPLC retention times . Dynamic kinetic resolution via asymmetric catalysis (e.g., proline-derived organocatalysts) may further enhance enantioselectivity .

Q. How do contradictions in reported magnetic or biological properties arise, and what experimental controls mitigate them?

- Methodological Answer : Discrepancies in magnetic data (e.g., paramagnetism vs. diamagnetism) may stem from impurities in crystal lattices or solvent residues. highlights the need for SQUID magnetometry under inert atmospheres to validate magnetic susceptibility . For biological activity, shows that substituent positioning (e.g., hydroxy/methoxy groups) on the piperazine ring alters antibacterial efficacy against Staphylococcus aureus by modulating membrane permeability . Rigorous controls include using standardized microbial strains (e.g., ATCC 25923) and MIC assays in triplicate .

Q. What computational strategies predict the compound’s reactivity and interactions with biological targets?

- Methodological Answer :

- DFT calculations : Optimize geometry (e.g., B3LYP/6-311+G(d,p)) to assess frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential surfaces for nucleophilic/electrophilic sites .

- Molecular docking : Simulate binding to targets like bacterial topoisomerase IV (PDB ID: 3FV5) using AutoDock Vina. supports hydrophobic interactions between methyl groups and enzyme active sites .

- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) to validate docking results .

Q. How do structural modifications (e.g., substituent addition) impact the compound’s physicochemical and pharmacological profile?

- Methodological Answer : Substituent effects are quantified via:

- LogP measurements : Introducing hydrophobic groups (e.g., benzyl) increases logP from −0.5 to +2.3, enhancing blood-brain barrier penetration .

- Thermal analysis (DSC/TGA) : Methyl groups elevate melting points (138–182°C), improving thermal stability for formulation .

- SAR studies : shows that 3,6-bis(aryl) substitutions enhance antibacterial activity by 4–8-fold compared to unsubstituted analogs .

Data Contradictions and Validation

Q. How should researchers address inconsistencies in crystallographic data between synthetic batches?

- Methodological Answer : Variations in unit cell parameters (e.g., a = 10.2 Å vs. 10.5 Å) may arise from solvent inclusion or polymorphism. Mitigation strategies include:

- Single-crystal XRD : Use synchrotron radiation (λ = 0.7 Å) for high-resolution data (<0.8 Å) .

- Rietveld refinement : Compare experimental vs. simulated PXRD patterns to detect impurities .

- CCDC cross-referencing : Validate against deposited data (e.g., CCDC 1407713 in ) .

Methodological Best Practices

Q. What protocols ensure reproducibility in scale-up synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FTIR to track intermediate formation .

- Design of Experiments (DoE) : Optimize parameters (e.g., temperature, catalyst loading) using response surface methodology .

- Quality by Design (QbD) : Define critical quality attributes (CQAs) like enantiomeric excess (ee >98%) and impurity profiles (ICH guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.